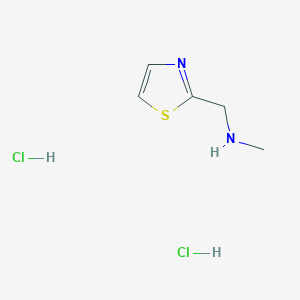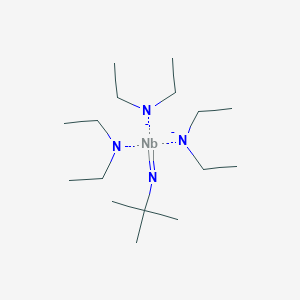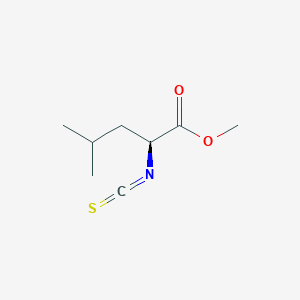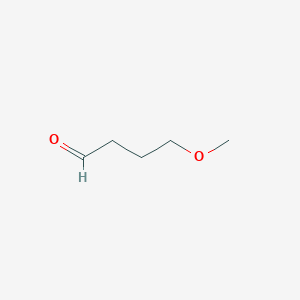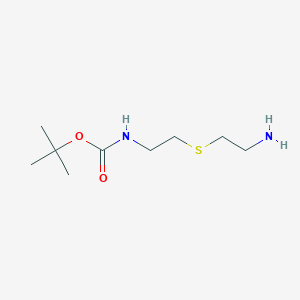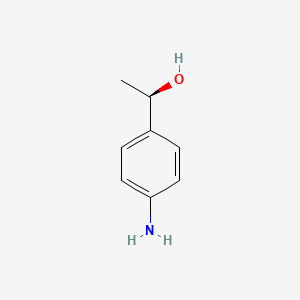
(1R)-1-(4-aminophenyl)ethan-1-ol
説明
(1R)-1-(4-aminophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst Reactivity in Synthesis
(1R)-1-(4-Aminophenyl)ethan-1-ol is utilized in the synthesis of various pharmaceutical compounds. For instance, Wilkinson et al. (2000) discussed its role in the chemoselective hydrogenation of a functionalized nitroarene, specifically in the preparation of (R,R)-Formoterol Tartrate, a β2-adrenoceptor agonist. This process involves the reduction of the nitro moiety in the presence of various functional groups, requiring careful modulation of catalyst reactivity (Wilkinson et al., 2000).
Use in Asymmetric Transfer Hydrogenation
Yang et al. (1997) explored the use of this compound in the context of ruthenium(II) complexes, demonstrating its application in the asymmetric transfer hydrogenation of acetophenone by propan-2-ol. The study examined the structural impact of various ligands on the efficacy of this process (Yang et al., 1997).
Potential Store-Operated Calcium Entry (SOCE) Inhibitors
Dago et al. (2018) investigated a series of compounds, including this compound analogues, for their effects on endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE). These compounds showed promise as SOCE inhibitors, which could have implications in various physiological and pathological processes (Dago et al., 2018).
Synthesis of Chiral Compounds
Asami et al. (2015) utilized this compound in the enantioselective synthesis of chiral compounds. The study involved the addition of diethylzinc to aldehydes, catalyzed by 1,4-amino alcohols derived from this compound, highlighting its utility in the creation of chiral secondary alcohols (Asami et al., 2015).
Electrophilicity-Nucleophilicity Relations
Dichiarante et al. (2008) used this compound to establish electrophilicity-nucleophilicity relations in chemical reactions. This involved the study of its reactivity with various nucleophiles, providing insights into reaction mechanisms and the interaction of different chemical groups (Dichiarante et al., 2008).
特性
IUPAC Name |
(1R)-1-(4-aminophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)




